molecular formula C18H21N3O2 B115705 N-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide CAS No. 145970-12-3

N-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide

Cat. No. B115705
CAS RN: 145970-12-3
M. Wt: 311.4 g/mol
InChI Key: ZPEDRMCLQWINAG-UHFFFAOYSA-N
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Description

“N-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide” is a complex organic compound . The compound belongs to the class of organic compounds known as tropane alkaloids . These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane .


Synthesis Analysis

The synthesis of such compounds is a complex process and often involves multiple steps . One of the methods involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This method has been applied in the synthesis of tropane alkaloids .


Molecular Structure Analysis

The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold . The InChI code for a similar compound is 1S/C18H25NO2.ClH/c1-3-17(13-7-5-4-6-8-13)18(20)21-16-11-14-9-10-15(12-16)19(14)2;/h4-8,14-17H,3,9-12H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.86 . The linear formula of a similar compound is C18H26ClNO2 .

Scientific Research Applications

Serotonin Receptor Agonists

N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-hydroxy-3-quinolinecarboxamide and its derivatives have been synthesized and evaluated for their serotonin receptor agonistic activities. Notably, these compounds have demonstrated potent serotonin 5-HT4 receptor agonistic activity. For example, a study by Suzuki et al. (2001) synthesized a series of these compounds, identifying one (TS-951) with particularly potent serotonin 5-HT4 receptor agonistic activity and high affinity for the receptor. This compound enhanced gastrointestinal motility in conscious fed dogs without the unfavorable effects typically associated with non-selective serotonin 5-HT4 receptor agonists, suggesting its potential utility in gastrointestinal dysfunction treatment (Suzuki et al., 2001).

Antibacterial Activity

Another significant application of these compounds is in the field of antibacterial agents. Research conducted by Kiely et al. (1991) on a series of quinolone and naphthyridine antibacterial agents, including 3-amino-8-azabicyclo[3.2.1]octanes, showed promising results against a variety of Gram-negative and Gram-positive organisms. These compounds displayed nearly equipotent activities with their 7-piperazinyl analogues, indicating their potential as effective antibacterial agents (Kiely et al., 1991).

Receptor Antagonists

Furthermore, these compounds have also been synthesized and tested as receptor antagonists. Hayashi et al. (1993) synthesized a series of 4-hydroxy-3-quinolinecarboxylic acid derivatives, including endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-hydroxy-3-quinolinecarboxamide, as 5-HT3 receptor antagonists. These compounds showed potent activity in the Bezold-Jarisch (B-J) reflex test, suggesting their potential as drugs for treating gastrointestinal disorders (Hayashi et al., 1993).

Future Directions

The future directions for the study and application of this compound could involve further exploration of its biological activities, given that tropane alkaloids display a wide array of interesting biological activities . Additionally, more research could be done to improve the synthesis process and explore other potential applications of this compound.

properties

IUPAC Name

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-21-12-6-7-13(21)9-11(8-12)20-18(23)15-10-19-16-5-3-2-4-14(16)17(15)22/h2-5,10-13H,6-9H2,1H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEDRMCLQWINAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CNC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932737
Record name N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide

CAS RN

145970-12-3
Record name N-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145970123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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